molecular formula C14H16FN3O3 B13992402 2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione CAS No. 59886-45-2

2,5-Bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B13992402
CAS No.: 59886-45-2
M. Wt: 293.29 g/mol
InChI Key: ZLYFLISWTUFTOE-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is a complex organic compound with a unique structure that includes aziridine, fluorine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexadiene-1,4-dione core: This can be achieved through the oxidation of cyclohexadiene derivatives.

    Introduction of aziridine groups: Aziridination reactions are employed to introduce aziridine groups at the 2 and 5 positions.

    Morpholine substitution: The morpholine group is introduced at the 6 position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione to diol derivatives.

    Substitution: The aziridine and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include various substituted quinones, diols, and aziridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antiviral agents.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- involves its interaction with various molecular targets and pathways. The aziridine groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, while the morpholine group can modulate its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Cyclohexadiene-1,4-dione,2,5-bis(dimethylamino)-
  • 2,5-Cyclohexadiene-1,4-dione,2,5-di-1-piperidinyl-
  • 2,6-Di-tert-butyl-1,4-benzoquinone

Uniqueness

Compared to similar compounds, 2,5-Cyclohexadiene-1,4-dione,2,5-bis(1-aziridinyl)-3-fluoro-6-(4-morpholinyl)- is unique due to the presence of both aziridine and morpholine groups, as well as the fluorine atom. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

59886-45-2

Molecular Formula

C14H16FN3O3

Molecular Weight

293.29 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3-fluoro-6-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H16FN3O3/c15-9-10(16-1-2-16)14(20)12(18-5-7-21-8-6-18)11(13(9)19)17-3-4-17/h1-8H2

InChI Key

ZLYFLISWTUFTOE-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)F)N3CC3)N4CCOCC4

Origin of Product

United States

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